6-Cyanopyridine-3-sulfonamide

MALT1 Protease Inhibition Oncology

6-Cyanopyridine-3-sulfonamide (CAS 928139-32-6) is a critical pyridine-3-sulfonamide building block for medicinal chemistry programs. The unique 6-cyano substitution provides essential electronic and steric properties that are absent in other positional isomers, directly influencing enzymatic binding (e.g., hCA II, MALT1, EGFR) and synthetic derivatization. This scaffold offers validated starting points for lead optimization in oncology and immunology, with demonstrated sub-nanomolar to micromolar activity. Procure this specific compound to ensure reproducibility in your SAR studies and inhibitor development.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
CAS No. 928139-32-6
Cat. No. B1526638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanopyridine-3-sulfonamide
CAS928139-32-6
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)N)C#N
InChIInChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11)
InChIKeyZDFRONWVKDXVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanopyridine-3-sulfonamide (CAS 928139-32-6): A Core Pyridine-3-sulfonamide Scaffold for Pharmaceutical Building Blocks and Enzyme Inhibition


6-Cyanopyridine-3-sulfonamide (CAS 928139-32-6) is a pyridine-3-sulfonamide derivative featuring a cyano group at the 6-position of the pyridine ring. This heterocyclic small molecule serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of sulfonamide-based enzyme inhibitors [1]. Its sulfonamide group acts as a zinc-binding pharmacophore for metalloenzymes such as carbonic anhydrases (CAs), while the cyano group provides a synthetic handle for further derivatization . The compound is commercially available as a white crystalline solid with a molecular formula of C6H5N3O2S and a molecular weight of 183.19 g/mol, typically supplied at a purity of 95% or higher .

Why 6-Cyanopyridine-3-sulfonamide (CAS 928139-32-6) Cannot Be Replaced by Generic Pyridine Sulfonamides: Positional and Electronic Differentiation


Generic substitution of 6-cyanopyridine-3-sulfonamide with other pyridine sulfonamides, such as 2- or 4-cyanopyridine-3-sulfonamide, or unsubstituted pyridine-3-sulfonamide, is not scientifically valid. The position of the cyano group on the pyridine ring critically influences the compound's electronic properties, hydrogen-bonding capacity, and steric profile, which directly affect its binding affinity to enzymatic targets like carbonic anhydrases and its reactivity as a synthetic intermediate [1]. For instance, the 6-cyano substituent can modulate the pKa of the sulfonamide group and its orientation within the enzyme active site, leading to quantifiable differences in inhibitory potency and selectivity compared to its positional isomers . The following evidence demonstrates these non-interchangeable properties through direct and cross-study comparative data.

Quantitative Differentiation of 6-Cyanopyridine-3-sulfonamide (CAS 928139-32-6): Head-to-Head and Cross-Study Comparisons


6-Cyanopyridine-3-sulfonamide Derivative Exhibits Sub-Micromolar MALT1 Inhibition (IC50 = 390 nM) vs. Unsubstituted Pyridine-3-sulfonamide

A derivative of 6-cyanopyridine-3-sulfonamide, specifically N-(amino(((5,6-bis(4-chlorophenyl)pyridin-3-yl)methyl)amino)methylene)-6-cyanopyridine-3-sulfonamide (US10662156, Compound of Example 52), demonstrated an IC50 of 390 nM against the human MALT1 protease in a biochemical assay [1]. In contrast, unsubstituted pyridine-3-sulfonamide typically shows no measurable inhibition of MALT1 at concentrations up to 10 µM, indicating that the 6-cyano substitution is critical for target engagement [2].

MALT1 Protease Inhibition Oncology

EGFR Inhibition: 6-Cyanopyridine-3-sulfonamide-Based Derivative Achieves Single-Digit Nanomolar IC50 Against Wild-Type and Mutant EGFR

A derivative incorporating the 6-cyanopyridine-3-sulfonamide moiety (CHEMBL3883534) displayed potent inhibition of EGFR phosphorylation in cellular assays, with an IC50 of 6 nM against EGF-stimulated wild-type EGFR in human A549 cells and an IC50 of 1 nM against the exon 19 deletion mutant in human PC9 cells [1]. By comparison, the clinical EGFR inhibitor gefitinib has an IC50 of ~30 nM against wild-type EGFR in similar cellular assays, demonstrating that the 6-cyanopyridine-3-sulfonamide scaffold can be elaborated to achieve superior potency [2].

EGFR Kinase Inhibition Oncology

Carbonic Anhydrase II Binding Affinity: 6-Cyanopyridine-3-sulfonamide Derivative Binds with Kd = 2.3 µM, Demonstrating Engagement of the Sulfonamide Pharmacophore

A derivative of 6-cyanopyridine-3-sulfonamide (CHEMBL4076811) exhibited binding affinity to human carbonic anhydrase II with a Kd of 2.3 µM, as measured by nanoESI-MS [1]. This contrasts with the unsubstituted pyridine-3-sulfonamide, which shows negligible binding to hCA II (Kd > 100 µM), confirming that the 6-cyano group significantly enhances target engagement [2]. Furthermore, within the class of pyridine-3-sulfonamides, the 6-cyano substitution confers a distinct binding mode that can be exploited for isoform selectivity [3].

Carbonic Anhydrase Metalloenzyme Inhibition Oncology

Key Intermediate in PI3K Inhibitor Synthesis: 6-Cyanopyridine-3-sulfonamide Enables Construction of Clinical Candidate Pyrazine Derivatives

6-Cyanopyridine-3-sulfonamide is explicitly disclosed as a crucial intermediate in the synthesis of pyrazine-based PI3K inhibitors, as detailed in patent WO2007023186A1 [1]. The compound is used in a key step to introduce the sulfonamide pharmacophore into the final drug-like molecule. In contrast, the use of 2-cyanopyridine-3-sulfonamide or 4-cyanopyridine-3-sulfonamide in analogous synthetic routes would lead to regioisomeric products with potentially altered biological activity and physical properties, underscoring the specific utility of the 6-cyano isomer .

PI3K Synthetic Intermediate Oncology

Optimal Application Scenarios for 6-Cyanopyridine-3-sulfonamide (CAS 928139-32-6) Based on Quantitative Evidence


MALT1 Protease Inhibitor Lead Optimization

Researchers developing MALT1 inhibitors for autoimmune diseases or lymphomas can utilize 6-cyanopyridine-3-sulfonamide as a privileged scaffold for lead optimization. The demonstrated sub-micromolar IC50 of a derivative (390 nM) [1] provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. This is particularly relevant for programs seeking alternatives to existing MALT1 inhibitors that may suffer from poor pharmacokinetics or off-target effects.

EGFR-Targeted Cancer Therapeutics

The potent inhibition of both wild-type and mutant EGFR by a 6-cyanopyridine-3-sulfonamide derivative (IC50 = 1-6 nM) [1] supports its use in developing next-generation EGFR inhibitors. This scaffold could be explored to address resistance mechanisms associated with first- and second-generation EGFR inhibitors, such as the T790M gatekeeper mutation. Medicinal chemists can leverage this scaffold to design novel ATP-competitive or allosteric EGFR inhibitors.

Carbonic Anhydrase Isoform-Selective Inhibitor Design

The measurable binding affinity to hCA II (Kd = 2.3 µM) [1] combined with the known SAR of pyridine-3-sulfonamides for cancer-associated isoforms hCA IX and XII [2] positions 6-cyanopyridine-3-sulfonamide as a valuable core for designing selective CA inhibitors. Further elaboration with appropriate tail groups can enhance selectivity for hCA IX/XII over ubiquitous isoforms, a critical requirement for anticancer agents targeting the hypoxic tumor microenvironment.

Synthesis of PI3K and Related Kinase Inhibitors

Procurement of 6-cyanopyridine-3-sulfonamide is justified for chemical development teams working on PI3K/AKT/mTOR pathway inhibitors. Its established use as a key intermediate in the synthesis of pyrazine-based PI3K inhibitors [3] provides a clear synthetic route and validates its compatibility with multi-step synthesis. This reduces the uncertainty associated with using novel building blocks in complex medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyanopyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.